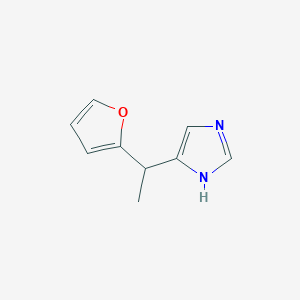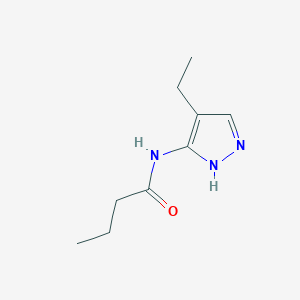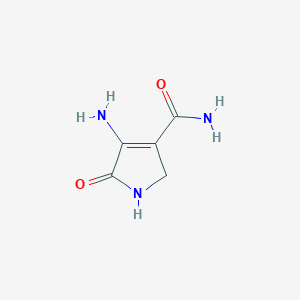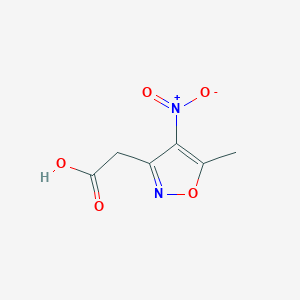
4-Isoxazolecarbonyl chloride, 5-(2-chloro-6-fluorophenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the carbonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting with an amine can produce an amide derivative, while oxidation can yield a carboxylic acid .
Applications De Recherche Scientifique
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
347186-83-8 |
|---|---|
Formule moléculaire |
C11H6Cl2FNO2 |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(17-15-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 |
Clé InChI |
VQTLITZRMKFGIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1C(=O)Cl)C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)






![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)


![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)


